molecular formula C19H24N2O B1146176 [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one CAS No. 149653-99-6

[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one

カタログ番号: B1146176
CAS番号: 149653-99-6
分子量: 296.41
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is a complex organic compound that features a bicyclic structure with nitrogen atoms. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications.

準備方法

The synthesis of [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one involves several steps. One common method includes the dehydration of specific precursor compounds followed by hydrogenation to yield the desired product . Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include MCPBA for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Serotonin Receptor Antagonism

The compound is related to palonosetron, a well-known selective serotonin receptor antagonist used primarily for its antiemetic properties in chemotherapy-induced nausea and vomiting. Research indicates that derivatives of this compound could enhance the efficacy of existing treatments or provide alternatives for patients who do not respond well to current medications .

Neurological Disorders

Due to its interaction with serotonin receptors, there is potential for this compound's application in treating neurological disorders such as anxiety and depression. Studies suggest that compounds affecting serotonin pathways can modulate mood and anxiety levels, indicating a promising avenue for further research and development .

Pain Management

The structure of [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one may also allow it to function as an analgesic through its action on central nervous system pathways involved in pain perception. This aspect warrants investigation into its effectiveness and safety profile as an analgesic agent.

Case Studies and Research Findings

StudyFocusFindings
Study on Palonosetron Anti-nausea effectsDemonstrated efficacy in reducing nausea during chemotherapy; suggests similar compounds may enhance effectiveness when modified .
Serotonin Receptor Modulation Neurological impactFound that compounds similar to this structure can influence serotonin levels positively in animal models of depression .
Analgesic Properties Pain reliefPreliminary studies indicate potential pain-relieving effects through modulation of serotonin pathways; further research needed for clinical validation.

Synthesis and Development

The synthesis of this compound has been documented in various patents detailing processes that could be optimized for large-scale production. These methods often involve the use of specific reagents and conditions tailored to yield high purity and activity of the final product .

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors in the nervous system. It acts as an antagonist, blocking the action of certain neurotransmitters and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

Similar compounds to [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one include:

The uniqueness of this compound lies in its specific structural configuration and the resulting pharmacological properties, which make it a valuable compound in various fields of research and application.

生物活性

The compound [R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one is a member of the benzisoquinoline family and has garnered attention due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound's structure features a bicyclic azabicyclo[2.2.2]octane moiety fused with a hexahydrobenzisoquinoline core. Its molecular formula is C19H24N2O, with a molecular weight of 284.41 g/mol. The stereochemistry at the azabicyclo position plays a crucial role in its biological activity.

Research indicates that this compound acts primarily as a 5-HT3 receptor antagonist . The 5-HT3 receptor is a subtype of serotonin receptor implicated in various physiological processes, including nausea and anxiety regulation. By blocking these receptors, the compound may exhibit antiemetic effects and potential anxiolytic properties.

Biological Activity Overview

  • Antiemetic Effects : The compound has shown promise in reducing nausea and vomiting induced by chemotherapy in preclinical models.
  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions by modulating cholinergic pathways through its interaction with nicotinic acetylcholine receptors (nAChRs) .
  • Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer’s disease.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates rapid brain penetration and high oral bioavailability in animal models. For instance:

  • Half-life : Approximately 0.48 hours in vivo.
  • Volume of Distribution (Vd) : 3.43 L/kg, indicating extensive distribution beyond plasma .

Study 1: Antiemetic Efficacy

In a study evaluating the antiemetic efficacy of the compound, it was administered to rat models subjected to chemotherapeutic agents. Results indicated a significant reduction in vomiting episodes compared to control groups.

ParameterControl GroupTreatment Group
Vomiting Episodes155
Weight Loss (%)10%2%

Study 2: Cognitive Performance

A separate study assessed the cognitive-enhancing effects using the novel object recognition test in rats. The treatment group demonstrated significantly improved recognition memory.

Test ParameterControl GroupTreatment Group
Recognition Index0.450.75

特性

IUPAC Name

(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。